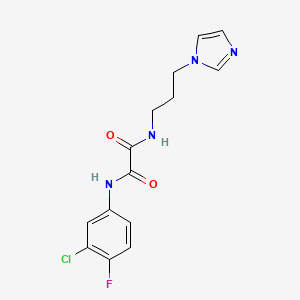
N'-(3-chloro-4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, also known as CFIO, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
DNA-Binding Molecules
Py-Im polyamide conjugates, developed from DNA-binding antibiotics, show promise in cell permeation and sequence-specific DNA binding, influencing gene expression in vivo. These conjugates, especially when linked with fluorophores, offer potential in biological imaging and sequence-specific recognition (T. Vaijayanthi et al., 2012).
Synthesis and Evaluation of Biological Activities
Research into N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents has revealed compounds with notable reactivity and electronic properties, highlighting the influence of electron delocalization on the stability and structure of potential NHC precursors (M. Hobbs et al., 2010). Additionally, compounds synthesized from N'-(3-chloro-4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide derivatives have been evaluated for cytotoxic and antioxidant activities, identifying specific derivatives with active properties in these areas (Journals Iosr et al., 2015).
Modification Strategies to Reduce Metabolism
Efforts to modify the imidazo[1,2-a]pyrimidine moiety in certain compounds have been aimed at reducing rapid metabolism by aldehyde oxidase (AO), with strategies such as altering the heterocycle or blocking reactive sites proving effective (A. Linton et al., 2011).
Chemiluminescence Applications
Oxamide reagents, including those derived from similar chemical structures, have been explored for their use in peroxyoxalate chemiluminescence, providing insights into potential analytical applications and the efficiency of chemiluminescent reactions (N. W. Barnett et al., 2000).
Fluorescent Sensor Development
Research into the design of fluorescent sensors for the detection of toxic chemicals such as oxalyl chloride and phosgene has led to the creation of probes that utilize similar chemical frameworks, demonstrating the potential for on-site visual detection of hazardous substances (Wen-Qiang Zhang et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have been shown to be effective againstAspergillus fumigatus , the pathogenic agent for pulmonary aspergillosis .
Mode of Action
It is known that imidazole-containing compounds can interact with the biological systems of aspergillus fumigatus, leading to its inhibition .
Biochemical Pathways
It is known that imidazole-containing compounds can interfere with the normal functioning of aspergillus fumigatus, leading to its inhibition .
Pharmacokinetics
The synthesis of this compound involves the claisen-schmidt condensation of 4-(1h-imidazol-1-yl)benzaldehyde with 3′-chloro-4′-fluoroacetophenone using aqueous sodium hydroxide in methanol . This suggests that the compound might have good solubility in polar solvents, which could potentially influence its bioavailability.
Result of Action
It is known that imidazole-containing compounds can inhibit the growth of aspergillus fumigatus .
Action Environment
It is known that the efficacy of imidazole-containing compounds against aspergillus fumigatus can be influenced by factors such as the presence of other microorganisms and the ph of the environment .
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O2/c15-11-8-10(2-3-12(11)16)19-14(22)13(21)18-4-1-6-20-7-5-17-9-20/h2-3,5,7-9H,1,4,6H2,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOVCBUDLMXDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCCN2C=CN=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)



![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)
![2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2407983.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)


![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2407988.png)
![N-prop-2-enyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2407990.png)
![4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2407992.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)